molecular formula C25H29NO5 B2385675 (Z)-2-(2,3-dimethoxybenzylidene)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one CAS No. 929456-43-9

(Z)-2-(2,3-dimethoxybenzylidene)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one

Cat. No. B2385675
CAS RN: 929456-43-9
M. Wt: 423.509
InChI Key: GYIKUMODMFEJBP-JJFYIABZSA-N
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Description

(Z)-2-(2,3-dimethoxybenzylidene)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C25H29NO5 and its molecular weight is 423.509. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Derivatives

Research has focused on synthesizing novel derivatives for potential applications in medicinal chemistry and material science. For instance, the synthesis of novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, which serve as ABC ring models of saframycins, highlights the compound's role in the development of new therapeutic agents (Saito et al., 1997).

Antioxidant Properties

Some derivatives have been studied for their antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The synthesis and antioxidant ability of 5-amino-1,3,4-oxadiazole derivatives containing 2,6-dimethoxyphenol demonstrated significant free-radical scavenging ability, suggesting potential for therapeutic applications (Ali, 2015).

Antimicrobial Activity

Newly synthesized Schiff bases derived from certain thiadiazole compounds, containing elements similar to the queried compound, showed promising antimicrobial activity. This indicates the potential use of these compounds in developing new antimicrobial agents, which is crucial in the fight against resistant bacterial strains (PansareDattatraya & Devan, 2015).

Photodynamic Therapy Applications

Derivatives containing similar structural motifs have been investigated for their use in photodynamic therapy, a treatment method that uses light-activated drugs to destroy cancer cells. The synthesis of new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing Schiff base, has been explored for their potential in treating cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Cancer Research

Research into the structural modifications of related compounds has shown potential in cancer treatment, with specific derivatives exhibiting cytotoxic activities against various human cancer cell lines. This illustrates the role of chemical synthesis in creating more effective chemotherapy agents (Xie et al., 2012).

properties

IUPAC Name

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO5/c1-15-10-16(2)13-26(12-15)14-19-20(27)9-8-18-23(28)22(31-25(18)19)11-17-6-5-7-21(29-3)24(17)30-4/h5-9,11,15-16,27H,10,12-14H2,1-4H3/b22-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIKUMODMFEJBP-JJFYIABZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2=C(C=CC3=C2OC(=CC4=C(C(=CC=C4)OC)OC)C3=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(CN(C1)CC2=C(C=CC3=C2O/C(=C\C4=C(C(=CC=C4)OC)OC)/C3=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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